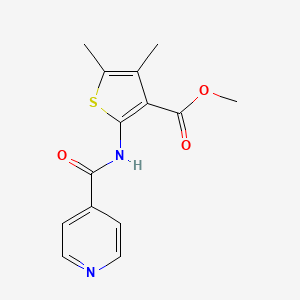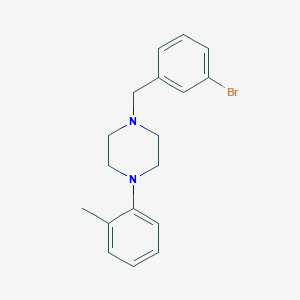
3-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CDNB, and it is commonly used as a substrate for glutathione S-transferase (GST) assays. GST is an important enzyme that plays a key role in the detoxification of xenobiotics and endogenous compounds.
作用机制
The mechanism of action of 3-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide is related to its ability to act as a substrate for GST enzymes. When CDNB is added to a reaction containing GST, it is rapidly conjugated with glutathione, forming a product that can be easily detected using spectrophotometric methods. This reaction provides a measure of the activity of GST in the sample.
Biochemical and Physiological Effects:
This compound has no known direct biochemical or physiological effects. However, its use as a substrate for GST assays can provide important information about the activity of this important enzyme, which is involved in the detoxification of a wide range of compounds.
实验室实验的优点和局限性
One of the primary advantages of using 3-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide in lab experiments is its high sensitivity and specificity for GST enzymes. This makes it a valuable tool for measuring the activity of this enzyme in a wide range of samples. However, one limitation is that CDNB may not be suitable for use in all types of GST assays, as some GST isoforms may not be able to conjugate with this substrate.
未来方向
There are many potential future directions for research involving 3-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide. One area of interest is the development of new and more sensitive assays for GST activity, which could be used to investigate the role of this enzyme in various disease states. Another potential direction is the use of CDNB in studies of drug metabolism, which could help to identify new drug targets and improve our understanding of how drugs are processed by the body. Additionally, there may be opportunities to explore the use of CDNB in environmental toxicology studies, where it could be used to measure the effects of pollutants on GST activity in various organisms.
合成方法
The synthesis of 3-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide can be achieved through a multi-step process. One common method involves the reaction of 3-chloro-2-nitrobenzoic acid with 2,4-dimethylphenylamine in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with sodium hydroxide to form the final product.
科学研究应用
3-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide has a wide range of applications in scientific research. One of its primary uses is as a substrate for GST assays, which are used to measure the activity of this important enzyme. CDNB has also been used in studies of drug metabolism, as well as in investigations of the effects of environmental toxins on cellular processes.
属性
IUPAC Name |
3-chloro-N-(2,4-dimethylphenyl)-2-hydroxy-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-8-3-4-13(9(2)5-8)17-15(20)11-6-10(18(21)22)7-12(16)14(11)19/h3-7,19H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKBRKDHIHXWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5863881.png)

![2-[(4-methylphenyl)thio]-N,N-dipropylacetamide](/img/structure/B5863905.png)
![9-allyl-2-methyl-N-phenyl-9H-imidazo[1,2-a]benzimidazole-3-carbothioamide](/img/structure/B5863913.png)

![1-{2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5863920.png)
![N-[3-(methylthio)phenyl]-3-nitrobenzamide](/img/structure/B5863925.png)
![4-{[4-(2-methylphenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5863933.png)
![2-[3-(methoxycarbonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5863939.png)
![4-[(4-cyano-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5863951.png)
![N-(3-{[3-(benzylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide dihydrochloride](/img/structure/B5863956.png)
